Cas no 497181-22-3 (2,4-Dibromo-6-fluorobenzyl alcohol)

2,4-Dibromo-6-fluorobenzyl alcohol is a halogenated benzyl alcohol derivative with a molecular formula of C₇H₅Br₂FO. This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which enhance its reactivity and utility in organic synthesis. The benzyl alcohol functional group allows for further derivatization, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its halogenated structure contributes to stability and selectivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings. The compound is typically handled under controlled conditions due to its sensitivity. It is available in high purity, ensuring consistent performance in research and industrial applications.
2,4-Dibromo-6-fluorobenzyl alcohol structure
497181-22-3 structure
Product Name:2,4-Dibromo-6-fluorobenzyl alcohol
CAS No:497181-22-3
MF:C7H5Br2FO
MW:283.920404195786
CID:4978083
Update Time:2025-09-25

2,4-Dibromo-6-fluorobenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dibromo-6-fluorobenzyl alcohol
    • (2,4-dibromo-6-fluorophenyl)methanol
    • Inchi: 1S/C7H5Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
    • InChI Key: RRQJXMYJDDHRFT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1CO)F)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2

2,4-Dibromo-6-fluorobenzyl alcohol Pricemore >>

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Additional information on 2,4-Dibromo-6-fluorobenzyl alcohol

Recent Advances in the Application of 2,4-Dibromo-6-fluorobenzyl alcohol (CAS: 497181-22-3) in Chemical Biology and Pharmaceutical Research

2,4-Dibromo-6-fluorobenzyl alcohol (CAS: 497181-22-3) is a halogenated benzyl alcohol derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique bromo- and fluoro-substitutions, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of multiple halogen atoms enhances its reactivity, making it a valuable building block for constructing complex molecular architectures.

One of the most notable applications of 2,4-Dibromo-6-fluorobenzyl alcohol is its role in the synthesis of kinase inhibitors. Kinases are critical targets in oncology, and the development of selective inhibitors remains a key focus in cancer therapy. Researchers have utilized this compound to introduce halogenated benzyl groups into kinase inhibitor scaffolds, improving their binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,4-Dibromo-6-fluorobenzyl alcohol exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are often implicated in non-small cell lung cancer.

In addition to its role in kinase inhibitor development, 2,4-Dibromo-6-fluorobenzyl alcohol has shown promise in antimicrobial research. The halogenated benzyl alcohol moiety has been incorporated into novel antimicrobial agents targeting drug-resistant bacterial strains. A recent study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.

The synthetic utility of 2,4-Dibromo-6-fluorobenzyl alcohol extends beyond drug discovery. It has also been employed in the development of fluorescent probes for bioimaging. The fluorobenzyl group can serve as a fluorophore, enabling the visualization of biological processes in real-time. A 2022 study in Chemical Communications detailed the use of this compound in designing probes for detecting reactive oxygen species (ROS) in live cells, providing insights into oxidative stress-related diseases.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 2,4-Dibromo-6-fluorobenzyl alcohol. Recent advancements in green chemistry have addressed some of these issues, with researchers developing more efficient and environmentally friendly synthetic routes. For example, a 2023 publication in Organic Process Research & Development described a catalytic method for the selective bromination of fluorobenzyl alcohols, reducing the need for hazardous reagents and improving yield.

In conclusion, 2,4-Dibromo-6-fluorobenzyl alcohol (CAS: 497181-22-3) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its bioactive potential, positions it as a key player in the development of novel therapeutics and diagnostic tools. Future research should focus on optimizing its synthesis and exploring new applications, particularly in the context of emerging diseases and drug resistance.

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